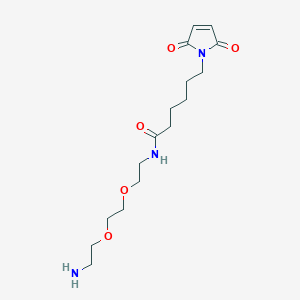
(R)-Carvedilol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Carvedilol-d4 is a deuterated form of ®-Carvedilol, a non-selective beta-blocker used primarily in the treatment of high blood pressure and heart failure. The deuterium atoms in ®-Carvedilol-d4 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Carvedilol-d4 involves the incorporation of deuterium atoms into the ®-Carvedilol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of ®-Carvedilol-d4 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-Carvedilol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated alcohols.
Applications De Recherche Scientifique
®-Carvedilol-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and stability of ®-Carvedilol.
Drug Development: It serves as a reference compound in the development of new beta-blockers with improved properties.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic benefits.
Industrial Applications: It is used in the pharmaceutical industry for the production of more stable and effective beta-blockers.
Mécanisme D'action
®-Carvedilol-d4 exerts its effects by blocking beta-adrenergic receptors, which reduces the heart rate and blood pressure. The molecular targets include:
Beta-1 Adrenergic Receptors: Inhibition of these receptors decreases heart rate and myocardial contractility.
Beta-2 Adrenergic Receptors: Blocking these receptors leads to vasodilation and reduced peripheral resistance.
The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production, which reduces the overall sympathetic nervous system activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Carvedilol: The non-deuterated form of the compound.
Propranolol: Another non-selective beta-blocker used for similar indications.
Metoprolol: A selective beta-1 blocker with different pharmacokinetic properties.
Uniqueness
®-Carvedilol-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable compound for research and development in the pharmaceutical industry.
Propriétés
Formule moléculaire |
C24H26N2O4 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(2R)-1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1/i13D2,14D2 |
Clé InChI |
OGHNVEJMJSYVRP-QWCPZVJHSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
SMILES canonique |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)

![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)







![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)

